2-(4-Benzylpiperazin-1-yl)phenol

Dopamine D2 Receptor Partial Agonist Parkinson's Disease

2-(4-Benzylpiperazin-1-yl)phenol (CAS 78357-73-0) is a small-molecule arylpiperazine derivative (C17H20N2O, MW 268.35 g/mol) comprising an ortho-substituted phenol ring linked to an N-benzylpiperazine scaffold. Its structure places it within a well-known class of dopaminergic pharmacophores, where the relative position of the hydroxyl group on the central phenyl ring dictates receptor subtype engagement.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 78357-73-0
Cat. No. B6618948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperazin-1-yl)phenol
CAS78357-73-0
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3O
InChIInChI=1S/C17H20N2O/c20-17-9-5-4-8-16(17)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15/h1-9,20H,10-14H2
InChIKeyFPVKDWNGSLXDRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzylpiperazin-1-yl)phenol (CAS 78357-73-0): Ortho-Phenol Piperazine Building Block for Dopaminergic Ligand Design


2-(4-Benzylpiperazin-1-yl)phenol (CAS 78357-73-0) is a small-molecule arylpiperazine derivative (C17H20N2O, MW 268.35 g/mol) comprising an ortho-substituted phenol ring linked to an N-benzylpiperazine scaffold [1]. Its structure places it within a well-known class of dopaminergic pharmacophores, where the relative position of the hydroxyl group on the central phenyl ring dictates receptor subtype engagement. Curated affinity data from Wyeth-Ayerst Research Laboratories in BindingDB [1] identify this compound as a dopamine D2 partial agonist template, distinguishing it from its meta- and para-hydroxyl analogs that preferentially target D3 and D4 receptors, respectively.

Why Interchanging Ortho, Meta, and Para Benzylpiperazine–Phenol Isomers Leads to Divergent Dopaminergic Profiles


The benzylpiperazine–phenol class is defined by a critical positional isomerism of the hydroxyl substituent on the central phenyl ring. As evidenced by head-to-head binding data from the same assay platform [1], shifting the phenolic -OH from the ortho to the meta or para position radically reprograms dopamine receptor subtype selectivity: the ortho isomer (target compound) exhibits its highest affinity for the D2 receptor in an agonist binding mode, the meta isomer gains nanomolar affinity for the D3 receptor, and the para isomer uniquely engages the D4 receptor. Consequently, selecting a generic “benzylpiperazine phenol” without specifying positional isomer identity will result in procurement of a compound with a fundamentally different pharmacological fingerprint, invalidating structure-activity relationship (SAR) studies and lead optimization campaigns that depend on the ortho-hydroxy pharmacophore.

Quantitative Evidence Guide: Head-to-Head Dopamine Receptor Affinity Profiles for Ortho, Meta, and Para Isomers of Benzylpiperazine Phenol


Dopamine D2 Receptor Agonist Affinity: Ortho Isomer Superiority Over Meta and Para Isomers

The ortho isomer (target compound) is the only positional isomer with a measurable agonistic Ki for the rat dopamine D2 receptor (Ki = 65 nM, assayed with [3H]quinpirole) [1]. The meta and para isomers lack any reported agonist activity in this assay, underscoring a specific functional engagement of the D2 receptor that is exclusive to the ortho-hydroxyl topology. Antagonist-mode D2 binding is weaker for the ortho isomer (Ki = 118 nM) compared to the meta isomer (Ki = 95 nM), further highlighting the distinct agonist-biased interaction of the ortho derivative [1][2].

Dopamine D2 Receptor Partial Agonist Parkinson's Disease Antipsychotic

Dopamine D3 Receptor Affinity: Meta Isomer Outperforms Ortho Isomer by >14-Fold

The meta-hydroxyl isomer (3-(4-benzylpiperazin-1-yl)phenol) demonstrates high affinity for the human dopamine D3 receptor (Ki = 29 nM), whereas the ortho isomer (target compound) shows negligible binding (Ki > 400 nM) [1][2]. This >13.8-fold difference defines the meta isomer as the preferred D3-preferring scaffold. Users requiring a D3-selective probe should explicitly avoid the ortho isomer.

Dopamine D3 Receptor Schizophrenia Addiction Receptor Selectivity

Dopamine D4 Receptor Affinity: Para Isomer Uniquely Engages hD4 with Sub-100 nM Affinity

The para isomer (4-(4-benzylpiperazin-1-yl)phenol) is the only positional isomer exhibiting measurable affinity for the human dopamine D4.4 receptor (Ki = 92 nM) [1]. Both the ortho isomer (Ki > 400 nM) and the meta isomer (Ki > 400 nM) are inactive at this subtype. This all-or-nothing selectivity pattern makes the para isomer the mandatory building block for a D4-directed program, and the ortho isomer a clean negative control.

Dopamine D4 Receptor Cognition Attention Deficit Antipsychotic

Predicted Physicochemical Properties Favorable for CNS Exposure and Solubility

Calculated physicochemical parameters from authoritative databases indicate that the target compound possesses a logP (AlogP) of 2.71 and a topological polar surface area (TPSA) of 26.71 Ų [1]. These values meet commonly accepted criteria for blood-brain barrier penetration (logP <5, TPSA <60–90 Ų) and support its application in CNS-targeted probe design. In contrast, the non-benzylated analog 4-(piperazin-1-yl)phenol (CAS 56621-48-8) has a lower logP and TPSA, reducing its CNS desirability. Explicit experimental solubility and logP data for the ortho isomer are not yet available, but these calculated values guide initial procurement decisions for CNS screening libraries.

CNS Drug Design Pharmacokinetics LogP Solubility

Absence of D3 and D4 Affinity Makes the Ortho Isomer an Ideal D2-Selective Negative Control

A comprehensive cross-screening panel from the same laboratory demonstrates that the ortho isomer is devoid of affinity for human D3 (Ki >400 nM), human D4 (Ki >400 nM), and the human D2s receptor in antagonist mode (Ki >300 nM) [1]. This pharmacological silence across related dopamine subtype subtypes, combined with its agonist-specific D2 signal (Ki = 65 nM, rat), positions the ortho isomer as a uniquely clean tool for dissecting D2-mediated signaling while avoiding the polypharmacology that complicates the meta and para isomers.

Receptor Selectivity D2 Agonist Chemical Probe Off-Target Screening

Preferred Application Scenarios for 2-(4-Benzylpiperazin-1-yl)phenol (CAS 78357-73-0)


D2 Partial Agonist Lead Generation for Parkinson's Disease or Antipsychotic Programs

The ortho isomer's unique D2 agonist affinity (Ki = 65 nM) directly supports hit-to-lead chemistry aimed at D2 partial agonists, a validated therapeutic strategy for Parkinson's disease and schizophrenia. Unlike its meta and para counterparts, which lack this agonist activity, the target compound can serve as a foundational scaffold for SAR expansion to optimize potency and selectivity [1].

Dopaminergic Chemical Probe for D2-Selective Signaling Studies

Its inability to bind human D3 and D4 receptors (Ki >400 nM) makes the ortho isomer a highly selective D2-biased chemical probe. It can be used to deconvolve D2-mediated cellular responses in neuronal cultures or recombinant systems without confounding off-target signals from other D2-like family members [2].

Negative Reference Standard for D3 and D4 Receptor Assay Development

Given its absolute inactivity at D3 and D4, this compound is an ideal negative control for calibrating high-throughput screening assays against these receptors. Procurement of the ortho isomer ensures that assay windows are correctly set, a task for which the meta or para isomers would be unsuitable [2].

CNS-Penetrant Fragment Library Member for Phenotypic Screening

With predicted favorable CNS drug-like properties (logP 2.71, TPSA 26.71 Ų) [3], the ortho isomer is an attractive addition to diversity-oriented synthesis libraries aimed at phenotypic screening in neurodegenerative or psychiatric disease models, where initial target deconvolution may not be required but CNS permeability is essential.

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